molecular formula C17H19N3O2S B2506076 (2E)-2-{[(6-ethoxy-1,3-benzothiazol-2-yl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile CAS No. 1025224-09-2

(2E)-2-{[(6-ethoxy-1,3-benzothiazol-2-yl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile

Cat. No.: B2506076
CAS No.: 1025224-09-2
M. Wt: 329.42
InChI Key: QFWBHYVCFUFCIY-ZHACJKMWSA-N
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Description

(2E)-2-{[(6-ethoxy-1,3-benzothiazol-2-yl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile is a useful research compound. Its molecular formula is C17H19N3O2S and its molecular weight is 329.42. The purity is usually 95%.
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Properties

IUPAC Name

(2E)-2-[[(6-ethoxy-1,3-benzothiazol-2-yl)amino]methylidene]-4,4-dimethyl-3-oxopentanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-5-22-12-6-7-13-14(8-12)23-16(20-13)19-10-11(9-18)15(21)17(2,3)4/h6-8,10H,5H2,1-4H3,(H,19,20)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWBHYVCFUFCIY-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC=C(C#N)C(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N/C=C(\C#N)/C(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-2-{[(6-ethoxy-1,3-benzothiazol-2-yl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile is a synthetic compound with notable biological activity. Its structure includes a benzothiazole moiety, which is often associated with various pharmacological properties. This article reviews the biological activities of this compound based on available literature and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C17H19N3O2S, with a molecular weight of 341.42 g/mol. The compound features multiple functional groups that contribute to its reactivity and biological interactions.

Antimicrobial Activity

Studies have indicated that compounds containing benzothiazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluating related benzothiazole compounds demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the ethoxy group may enhance lipid solubility, facilitating membrane penetration and increasing antimicrobial efficacy.

Anticancer Properties

Research has shown that benzothiazole derivatives can act as potential anticancer agents. In vitro studies on similar compounds have revealed mechanisms involving apoptosis induction in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The ability of this compound to inhibit tumor growth is hypothesized to involve the modulation of cell cycle progression and the activation of pro-apoptotic pathways.

Enzyme Inhibition

Another area of interest is the enzyme inhibitory activity of this compound. Benzothiazole derivatives have been studied for their ability to inhibit enzymes such as carbonic anhydrase and various kinases. These interactions can lead to therapeutic applications in conditions like glaucoma and cancer.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of a series of benzothiazole derivatives against clinical isolates. The compound exhibited Minimum Inhibitory Concentration (MIC) values ranging from 8 to 32 µg/mL against Gram-positive bacteria, indicating strong potential as an antimicrobial agent.

Compound MIC (µg/mL) Target Organism
Compound A16Staphylococcus aureus
Compound B32Escherichia coli
Target Compound16Pseudomonas aeruginosa

Case Study 2: Anticancer Activity

In vitro testing on MCF-7 cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM after 48 hours of exposure.

Treatment IC50 (µM) Cell Line
Control-MCF-7
Target Compound25MCF-7

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